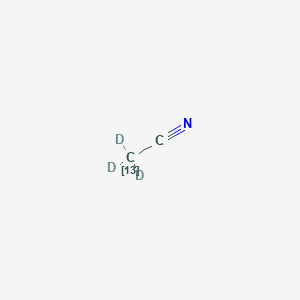
Fmoc-leucine-13C6,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-leucine-13C6,15N is a labeled amino acid derivative used extensively in scientific research. The compound is a form of leucine, an essential amino acid, labeled with carbon-13 and nitrogen-15 isotopes. The presence of these isotopes makes it particularly useful in various analytical and research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is also protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-leucine-13C6,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the leucine molecule. The process begins with the synthesis of labeled leucine, which is then reacted with fluorenylmethyloxycarbonyl chloride to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the isotopic purity and chemical purity of the final product. The production is typically carried out in specialized facilities equipped to handle isotopically labeled compounds and ensure their safe and efficient synthesis .
化学反応の分析
Types of Reactions
Fmoc-leucine-13C6,15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides in the presence of coupling reagents like HBTU or DIC.
Oxidation and Reduction: While the leucine side chain is relatively inert, the compound can undergo oxidation or reduction under specific conditions, though these reactions are less common.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate): A coupling reagent used in peptide synthesis.
DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used in peptide synthesis.
Major Products Formed
The major products formed from these reactions include peptides and proteins labeled with carbon-13 and nitrogen-15, which are useful in various analytical techniques such as NMR and mass spectrometry .
科学的研究の応用
Chemistry
In chemistry, Fmoc-leucine-13C6,15N is used in the synthesis of labeled peptides and proteins. These labeled compounds are essential for studying the structure and dynamics of biomolecules using NMR spectroscopy and mass spectrometry .
Biology
In biological research, the compound is used to study protein synthesis, folding, and interactions. The isotopic labels allow researchers to track the incorporation of leucine into proteins and study their metabolic pathways .
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. The labeled peptides can be used in imaging studies to track the distribution and metabolism of drugs in the body .
Industry
In the industrial sector, the compound is used in the production of labeled peptides for various applications, including quality control and process optimization in pharmaceutical manufacturing .
作用機序
The mechanism of action of Fmoc-leucine-13C6,15N involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the coupling reactions, ensuring the selective formation of peptide bonds. The carbon-13 and nitrogen-15 labels allow for the detailed study of the structure and dynamics of the resulting peptides and proteins using NMR spectroscopy and mass spectrometry .
類似化合物との比較
Similar Compounds
Fmoc-leucine: The unlabeled version of Fmoc-leucine-13C6,15N, used in similar applications but without the isotopic labels.
Fmoc-valine-13C5,15N: Another labeled amino acid used in peptide synthesis and analytical studies.
Fmoc-isoleucine-13C6,15N: Similar to this compound but with a different side chain structure.
Uniqueness
The uniqueness of this compound lies in its isotopic labels, which provide valuable information in analytical studies. The carbon-13 and nitrogen-15 labels allow for the detailed study of molecular structures and dynamics, making it a powerful tool in various scientific research applications.
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
360.36 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,11+1,13+1,19+1,20+1,22+1 |
InChIキー |
CBPJQFCAFFNICX-HNIVWWTASA-N |
異性体SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


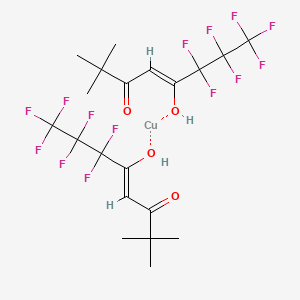

![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)

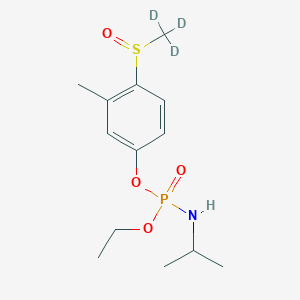


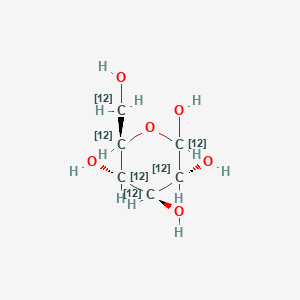
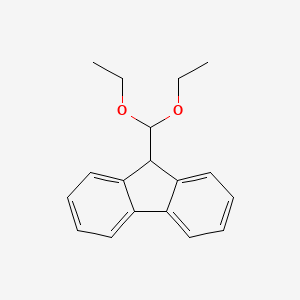
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)
